6-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid
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Overview
Description
6-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-(pyridin-2-yl)quinoline-4-carboxylic acid with hexanoic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinoline-4-carboxylic acid: Shares the quinoline and pyridine moiety but lacks the hexanoic acid component.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar in structure but contains a pyrazine and piperazine moiety.
Uniqueness
6-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C21H21N3O3/c25-20(26)11-2-1-6-13-23-21(27)16-14-19(18-10-5-7-12-22-18)24-17-9-4-3-8-15(16)17/h3-5,7-10,12,14H,1-2,6,11,13H2,(H,23,27)(H,25,26) |
InChI Key |
UMULYIAHRAOELY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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